REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=C(C#N)[C:5]([N:10]2[CH:14]=[CH:13][CH:12]=[N:11]2)=[CH:4][CH:3]=1.[OH-].[Na+].[CH3:17][C:18]([OH:20])=[O:19]>CO>[CH3:1][C:2]1[N:7]=[C:17]([C:18]([OH:20])=[O:19])[C:5]([N:10]2[CH:14]=[CH:13][CH:12]=[N:11]2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain the crude which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography (0˜100% DCM/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C(=N1)C(=O)O)N1N=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |